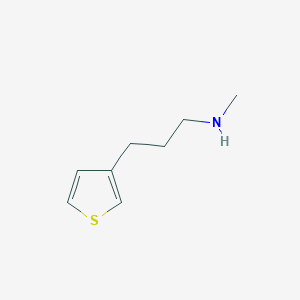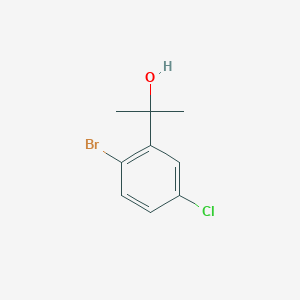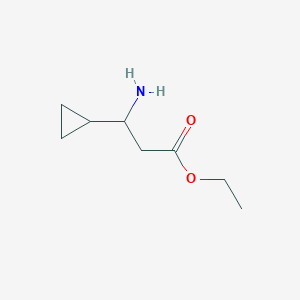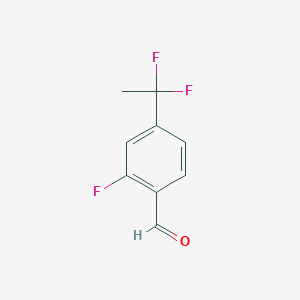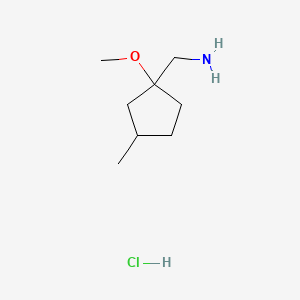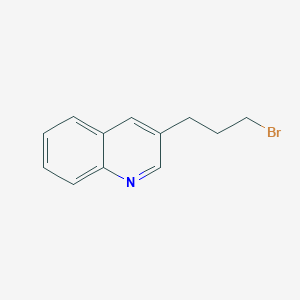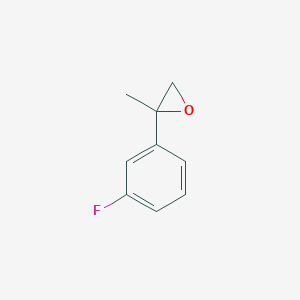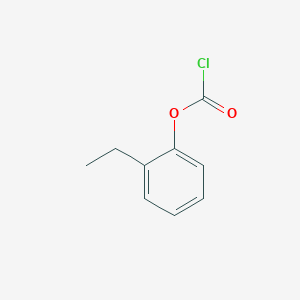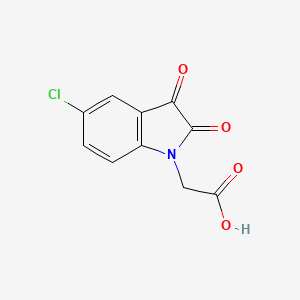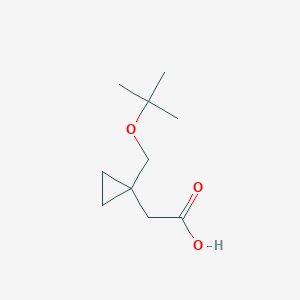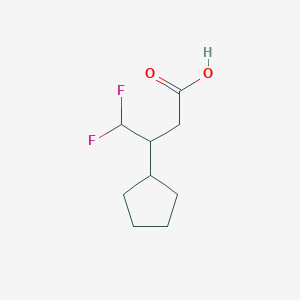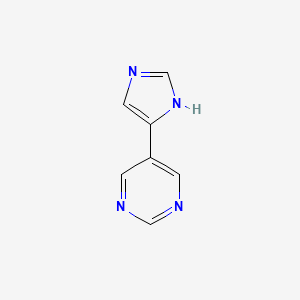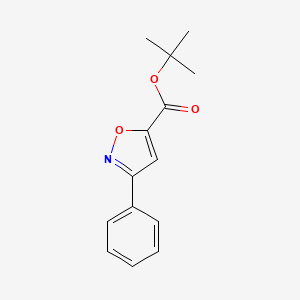
Tert-butyl3-phenyl-1,2-oxazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 3-phenyl-1,2-oxazole-5-carboxylate is a heterocyclic compound that features an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-phenyl-1,2-oxazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a phenyl-substituted nitrile oxide with an alkyne in the presence of a catalyst to form the oxazole ring. The tert-butyl ester group is introduced through esterification reactions using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods
Industrial production of tert-butyl 3-phenyl-1,2-oxazole-5-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 3-phenyl-1,2-oxazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized to form oxazolone derivatives.
Reduction: Reduction reactions can convert the oxazole ring to oxazoline or oxazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
Oxidation: Oxazolone derivatives.
Reduction: Oxazoline or oxazolidine derivatives.
Substitution: Various substituted oxazole derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 3-phenyl-1,2-oxazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of tert-butyl 3-phenyl-1,2-oxazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxazole ring can participate in hydrogen bonding and π-π interactions, influencing its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oxazole: A simpler analog without the tert-butyl ester and phenyl groups.
Oxazoline: A reduced form of oxazole with a saturated nitrogen atom.
Oxazolidine: A further reduced form with a fully saturated ring.
Uniqueness
Tert-butyl 3-phenyl-1,2-oxazole-5-carboxylate is unique due to the presence of the tert-butyl ester and phenyl groups, which can influence its chemical reactivity and biological activity. These substituents can enhance its stability, solubility, and potential interactions with biological targets, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C14H15NO3 |
|---|---|
Molekulargewicht |
245.27 g/mol |
IUPAC-Name |
tert-butyl 3-phenyl-1,2-oxazole-5-carboxylate |
InChI |
InChI=1S/C14H15NO3/c1-14(2,3)17-13(16)12-9-11(15-18-12)10-7-5-4-6-8-10/h4-9H,1-3H3 |
InChI-Schlüssel |
VYIVAUWPOLVZCX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C1=CC(=NO1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


